molecular formula C12H17NO4S B14775867 (2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester

(2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester

Cat. No.: B14775867
M. Wt: 271.33 g/mol
InChI Key: VKGQMWVCEBJCSL-UHFFFAOYSA-N
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Description

(2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester is an organic compound with a complex structure that includes a carbamate group, a benzyl ester, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester typically involves multiple steps. One common method starts with the preparation of the intermediate (2-Methanesulfonyl-1-methyl-ethyl)-amine. This intermediate is then reacted with benzyl chloroformate under basic conditions to form the desired ester. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is typically carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

(2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

(2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The benzyl ester group can be hydrolyzed in vivo to release the active carbamate, which can then exert its effects on target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Similar in structure but lacks the methanesulfonyl group.

    Benzyl carbamate: Similar but without the methanesulfonyl and methyl groups.

    Methanesulfonyl chloride: Contains the methanesulfonyl group but lacks the carbamate and benzyl ester groups.

Uniqueness

(2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester is unique due to the presence of both the methanesulfonyl and benzyl ester groups. This combination of functional groups allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

benzyl N-(1-methylsulfonylpropan-2-yl)carbamate

InChI

InChI=1S/C12H17NO4S/c1-10(9-18(2,15)16)13-12(14)17-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)

InChI Key

VKGQMWVCEBJCSL-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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